molecular formula C12H18Cl2N4O B7943427 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylaniline dihydrochloride

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylaniline dihydrochloride

Cat. No.: B7943427
M. Wt: 305.20 g/mol
InChI Key: GSZBOYFZUCWHKP-UHFFFAOYSA-N
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Description

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylaniline dihydrochloride is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylaniline dihydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as cyclizing agents.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions using ethylenediamine or its derivatives.

    Attachment of the Dimethylaniline Moiety: The final step involves the coupling of the oxadiazole intermediate with N,N-dimethylaniline. This can be achieved through various coupling reactions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylaniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylaniline dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylaniline
  • **4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-diethylamine
  • **4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzylamine

Uniqueness

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylaniline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, aminoethyl group, and dimethylaniline moiety allows for versatile reactivity and potential applications in various fields. Additionally, the dihydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Properties

IUPAC Name

4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O.2ClH/c1-16(2)10-5-3-9(4-6-10)12-14-11(7-8-13)17-15-12;;/h3-6H,7-8,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZBOYFZUCWHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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